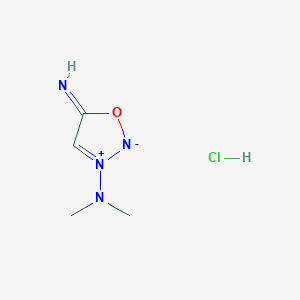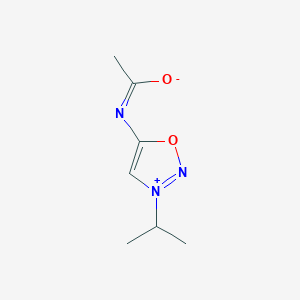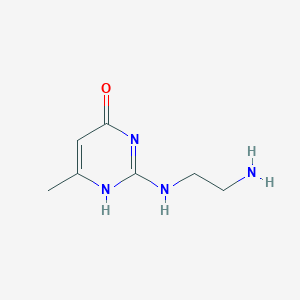
Dimethylamino sydnonimine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylamino sydnonimine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Dimethylamino sydnonimine hydrochloride has been utilized in organic synthesis, specifically in the acylation of inert alcohols. A study by Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst under base-free conditions. The research provided insights into the reaction mechanism, highlighting the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride and its role in the acylation process (Liu, Ma, Liu, & Wang, 2014).
Pharmaceutical Intermediates and Biochemical Reagents
In the pharmaceutical and biochemical sectors, this compound serves as an intermediate. It's used in synthesizing various drugs, agricultural chemicals, photographic chemicals, and as a biochemical reagent for enzyme studies. Its versatility in different chemical reactions highlights its importance as an industrial and research organic chemical intermediate (Abdo, 2007).
Agonist for GPR14/Urotensin-II Receptor
A notable discovery in pharmacology involved this compound as a nonpeptidic agonist of the urotensin-II receptor. This compound, identified through cell-based screening, offers potential as a pharmacological research tool and could serve as a lead in drug development. This finding emphasizes the compound's potential in the field of receptor-targeted therapeutics (Croston et al., 2002).
Diagnostic and Therapeutic Research in Alzheimer's Disease
In Alzheimer's disease research, a derivative of this compound was used for imaging. The compound [18F]FDDNP, a derivative, was instrumental in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, offering a noninvasive technique for monitoring the disease's progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).
Research in Chemical Synthesis and Molecular Libraries
This compound is also a starting material for generating structurally diverse compound libraries. For instance, Roman (2013) demonstrated its use in alkylation and ring closure reactions to produce a variety of compounds, showcasing its application in synthetic chemistry for creating diverse molecular libraries (Roman, 2013).
Propiedades
IUPAC Name |
5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-7(2)8-3-4(5)9-6-8;/h3,5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSFPTZKBLNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+]1=CC(=N)O[N-]1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(chloromethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7829340.png)


![(2R)-3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B7829379.png)

![5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7829390.png)





![3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate](/img/structure/B7829430.png)


